molecular formula C6H5Cl2NO2 B12547907 2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- CAS No. 142330-84-5

2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl-

Cat. No.: B12547907
CAS No.: 142330-84-5
M. Wt: 194.01 g/mol
InChI Key: HZZREHSXEZNISQ-UHFFFAOYSA-N
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Description

2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- is a heterocyclic organic compound. It is characterized by the presence of an oxazinone ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The compound is further substituted with chlorine and methyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl ketone with an amino alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of specialized equipment to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Oxazin-2-one, 5-chloro-3,6-dimethyl-: This compound is similar but lacks the chloromethyl group.

    2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-: This compound is similar but lacks the methyl group at the 6-position.

Uniqueness

2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- is unique due to the presence of both chlorine and methyl groups, which can significantly influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

142330-84-5

Molecular Formula

C6H5Cl2NO2

Molecular Weight

194.01 g/mol

IUPAC Name

5-chloro-3-(chloromethyl)-6-methyl-1,4-oxazin-2-one

InChI

InChI=1S/C6H5Cl2NO2/c1-3-5(8)9-4(2-7)6(10)11-3/h2H2,1H3

InChI Key

HZZREHSXEZNISQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)O1)CCl)Cl

Origin of Product

United States

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